molecular formula C27H42O3 B085460 (25R)-5alpha-Spirost-9(11)-en-3beta-ol CAS No. 1106-20-3

(25R)-5alpha-Spirost-9(11)-en-3beta-ol

Cat. No.: B085460
CAS No.: 1106-20-3
M. Wt: 414.6 g/mol
InChI Key: QCVKYDNFSXDPSW-NGAWEBMDSA-N
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Description

(25R)-5alpha-Spirost-9(11)-en-3beta-ol is a steroidal sapogenin, a type of natural product derived from plants It is a spirostanol, characterized by a spiroketal structure, which is a common feature in many biologically active steroidal compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-5alpha-Spirost-9(11)-en-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the oxidation of a suitable steroidal precursor followed by a series of reduction and cyclization reactions to form the spiroketal structure. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plant species known to contain high levels of steroidal sapogenins. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(25R)-5alpha-Spirost-9(11)-en-3beta-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(25R)-5alpha-Spirost-9(11)-en-3beta-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in plant metabolism and its potential effects on animal physiology.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of steroidal drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of (25R)-5alpha-Spirost-9(11)-en-3beta-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The spiroketal structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (25R)-5alpha-Spirost-11-en-3beta-yl acetate
  • (25R)-12-beta-hydroxy-5alpha-spirostan-3beta-yl acetate
  • (25R)-11,11-dibromo-12-oxo-5alpha-spirostan-3beta-yl acetate

Uniqueness

(25R)-5alpha-Spirost-9(11)-en-3beta-ol is unique due to its specific spiroketal structure, which imparts distinct biological activities compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h9,16-20,22-24,28H,5-8,10-15H2,1-4H3/t16-,17+,18+,19+,20-,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVKYDNFSXDPSW-NGAWEBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC=C5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC=C5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911787
Record name Spirost-9(11)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106-20-3
Record name 9,11-Didehydrotigogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirost-9(11)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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